molecular formula C8H7F2NO B1502619 1-(3-Amino-2,6-difluorophenyl)ethanone CAS No. 99724-35-3

1-(3-Amino-2,6-difluorophenyl)ethanone

Cat. No.: B1502619
CAS No.: 99724-35-3
M. Wt: 171.14 g/mol
InChI Key: MDDQWAFKUQJYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-2,6-difluorophenyl)ethanone is an aromatic ketone derivative featuring an acetyl group attached to a phenyl ring substituted with an amino group at the 3-position and fluorine atoms at the 2- and 6-positions. The amino group provides a site for hydrogen bonding and derivatization, while the fluorine substituents enhance metabolic stability and electron-withdrawing effects, making it a promising intermediate for drug development .

Properties

CAS No.

99724-35-3

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

1-(3-amino-2,6-difluorophenyl)ethanone

InChI

InChI=1S/C8H7F2NO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,11H2,1H3

InChI Key

MDDQWAFKUQJYPW-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1F)N)F

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-Amino-2,6-difluorophenyl)ethanone with structurally related compounds, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison of Aryl Ethanone Derivatives

Compound Name Substituents Molecular Formula CAS Number Key Uses/Properties References
This compound 3-NH₂, 2,6-F C₈H₇F₂NO Not provided Pharmaceutical intermediate (inferred)
1-(2-Amino-4,6-difluorophenyl)ethanone 2-NH₂, 4,6-F C₈H₇F₂NO 1632285-92-7 Drug development intermediate; used in kinase inhibitor synthesis
1-(3-Amino-2,6-dimethylphenyl)ethanone 3-NH₂, 2,6-CH₃ C₉H₁₁NO Precursor for nitration/reduction reactions; kinase inhibitor synthesis
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone 2,6-Cl, 4-CF₃ C₉H₅Cl₂F₃O 175205-88-6 High electronegativity; used in agrochemicals
1-(4-Bromo-2,6-difluorophenyl)ethanone 4-Br, 2,6-F C₈H₅BrF₂O 746630-34-2 Halogenated intermediate for cross-coupling reactions
1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone Pyridine ring, 3-NH₂, 2,6-Cl C₇H₅Cl₂N₂O 912772-91-9 Heterocyclic analog; potential insecticide intermediate

Substituent Position and Electronic Effects

  • Amino Group Position: Shifting the amino group from the 2- to 3-position (e.g., 1-(2-Amino-4,6-difluorophenyl)ethanone vs. the target compound) alters hydrogen-bonding capabilities and steric interactions. The 3-amino substitution may enhance binding selectivity in biological targets compared to 2-amino analogs .
  • Halogen vs. Methyl Substitution: Fluorine atoms (electron-withdrawing) at 2,6-positions increase ring stability and metabolic resistance compared to methyl groups (electron-donating) in 1-(3-Amino-2,6-dimethylphenyl)ethanone, which may reduce reactivity in electrophilic substitutions .

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